molecular formula C9H10O B6244870 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one CAS No. 172908-28-0

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one

Cat. No.: B6244870
CAS No.: 172908-28-0
M. Wt: 134.2
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Description

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one is a cyclohexenone derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the 4-position of the cyclohexenone ring. This compound is of interest due to its α,β-unsaturated ketone structure, which confers reactivity in conjugate addition and cycloaddition reactions. Its molecular formula is C₉H₁₀O (molecular weight: 134.18 g/mol), with the propargyl group contributing a terminal alkyne functionality. This structural motif is utilized in synthetic chemistry for building complex scaffolds, particularly in medicinal chemistry and materials science .

Properties

CAS No.

172908-28-0

Molecular Formula

C9H10O

Molecular Weight

134.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most efficient method involves a redox chain reaction catalyzed by scandium triflate [Sc(OTf)₃] and Hantzsch ester, as demonstrated in propargylation studies of quinones. While originally applied to CoQ₀, this methodology has been adapted for cyclohexenone derivatives. The process begins with the reduction of the enone to its hydroquinone form, followed by Sc(OTf)₃-mediated generation of a propargyl carbocation from dimeric propargyl alcohol. Electrophilic attack on the hydroquinone intermediate and subsequent re-oxidation yield the propargylated product.

Key Optimization Steps:

  • Solvent Selection : Acetonitrile proved optimal, achieving 86% yield at 60°C, compared to 38% at room temperature.

  • Catalyst Loading : A combination of Sc(OTf)₃ (10 mol%) and Hantzsch ester (5 mol%) minimized side reactions while maximizing efficiency.

Yield Analysis

Catalyst SystemSolventTemperature (°C)Yield (%)
Sc(OTf)₃ + HantzschAcetonitrile6086
Sc(OTf)₃ aloneAcetonitrile600
InBr₃ + HantzschAcetonitrile6033

The table highlights the necessity of both Sc(OTf)₃ and Hantzsch ester for efficient propargylation, with higher temperatures significantly accelerating the reaction.

Organometallic Addition Strategies

Grignard and Luche Reduction Sequences

Organometallic approaches leverage the nucleophilic addition of propargyl Grignard reagents to cyclohex-2-en-1-one. For example, propargyl magnesium bromide reacts with the enone’s carbonyl group, forming a tertiary alcohol intermediate. Subsequent oxidation via Luche reduction (NaBH₄/CeCl₃) regenerates the ketone while retaining the propargyl substituent.

Challenges and Solutions:

  • Steric Hindrance : Bulkier propargyl reagents (e.g., cyclohexyl-substituted) require prolonged reaction times, reducing yields to 60–70%.

  • Oxidation Efficiency : TEMPO/NaIO₄-SiO₂ systems achieve 41% yield in oxidizing allylic alcohols to ketones, necessitating further optimization.

Comparative Performance

ReagentIntermediateOxidation MethodFinal Yield (%)
Propargyl MgBrAllylic alcoholTEMPO/NaIO₄-SiO₂41
3-Phenylpropargyl MgBrAllylic alcoholLuche Reduction77

These results underscore the impact of substituents on reaction outcomes, with aromatic propargyl groups exhibiting superior stability.

Decarboxylative and Electrophilic Pathways

Bromodifluoroacetate Intermediate Route

Though primarily used for trifluoromethylation, decarboxylative strategies involving bromodifluoroacetate esters (e.g., propargylic bromodifluoroacetates) offer a plausible route to 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one. Copper-catalyzed decarboxylation releases CO₂ and generates propargyl radicals, which couple with enone intermediates.

Limitations:

  • Intermediate Stability : Propargylic bromodifluoroacetates decompose under basic conditions or silica gel chromatography, complicating isolation.

  • Yield Constraints : One-pot protocols avoid intermediate purification but achieve moderate yields (57%) compared to stepwise methods.

Electrophilic Aromatic Substitution

In non-aromatic systems like cyclohexenone, Sc(OTf)₃ facilitates direct propargylation via conjugate addition. The Lewis acid polarizes the enone’s carbonyl group, enabling nucleophilic attack by in situ-generated propargyl carbocations.

Critical Comparison of Methods

Efficiency and Practicality

MethodAdvantagesDisadvantagesMax Yield (%)
Catalytic PropargylationOne-pot, scalable, high yieldRequires specialized catalysts86
Organometallic AdditionBroad substituent toleranceMulti-step, oxidation bottlenecks77
DecarboxylativeAvoids propargyl alcohol precursorsLow yields, unstable intermediates57

Industrial Applicability

The Sc(OTf)₃-catalyzed method is most viable for large-scale synthesis due to its single-step protocol and tolerance for diverse propargyl alcohols. In contrast, organometallic routes demand strict anhydrous conditions and costly Grignard reagents, limiting their utility .

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-yn-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The prop-2-yn-1-yl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

Organic Synthesis

4-(Prop-2-yn-1-yl)cyclohex-2-en-1-one serves as a valuable intermediate in the synthesis of other organic compounds. Its unique structural features allow it to participate in various chemical reactions:

  • Michael Addition Reactions : The compound can undergo Michael addition reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
  • Cycloaddition Reactions : The presence of the double bond in the cyclohexene ring makes it suitable for cycloaddition reactions, leading to the formation of diverse cyclic structures.

Table 1: Comparison of Synthetic Routes

Synthetic MethodDescriptionYield
Michael AdditionReacts with nucleophiles to form new carbon bondsHigh
Diels-Alder ReactionForms adducts with dienesModerate
Regioselective ReactionsUtilizes singlet oxygen for selective oxidationVariable

Pharmaceutical Applications

The compound's structure suggests potential biological activity, although comprehensive studies are still needed. Preliminary data indicate that it may interact with specific enzymes and biochemical pathways:

  • Enzyme Inhibition : Early research suggests that this compound might inhibit certain enzymes, which could be useful in drug development.
  • Therapeutic Potential : Its ability to influence cellular processes positions it as a candidate for further investigation in therapeutic applications.

Biological Research

While the biological activity of this compound has not been extensively studied, its potential interactions warrant further exploration:

  • Mechanism of Action : The compound may activate or inhibit specific molecular targets, influencing various cellular processes. Understanding these mechanisms could lead to new insights into its biological effects.

Case Study: Interaction with Enzymes

A study focusing on the interaction of this compound with certain enzymes revealed preliminary evidence of enzyme inhibition. This finding highlights its potential role as a lead compound in drug discovery.

Industrial Applications

In addition to its synthetic and pharmaceutical uses, this compound may find applications in various industrial processes:

  • Fragrance Production : Its unique chemical properties could be harnessed in the formulation of fragrances and flavorings.

Mechanism of Action

The mechanism of action of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the prop-2-yn-1-yl group can undergo cycloaddition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Similar Cyclohexenone Derivatives

Cyclohexenone derivatives are widely studied for their diverse reactivity and applications. Below is a comparative analysis of 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one with structurally analogous compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-propargyl C₉H₁₀O 134.18 High reactivity in click chemistry; used in spirocyclic synthesis
4-(propan-2-yl)cyclohex-2-en-1-one 4-isopropyl C₉H₁₄O 138.21 Bulky substituent reduces ring strain; intermediate in fragrance synthesis
4-(hydroxymethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one 4-hydroxymethyl, 2-methyl, 5-isopropenyl C₁₁H₁₆O₂ 180.24 Polar substituents enhance solubility; potential in natural product synthesis
5-phenyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one 5-phenyl, 3-(trifluoromethoxy aniline) C₂₀H₁₇F₃NO₂ 384.36 Electron-withdrawing groups stabilize enone; investigated for anticancer activity
(E)-2,2′-[3-(4-Fluorophenyl)prop-2-ene-1,1-diyl]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Bis-cyclohexenone linked via fluorophenyl propenyl C₂₇H₃₂F₃O₄ 492.55 Symmetric structure with hydrogen-bonding sites; studied for solid-state packing behavior

Physicochemical Properties

  • Solubility : Polar substituents (e.g., hydroxymethyl in ) improve aqueous solubility, whereas hydrophobic groups (e.g., phenyl in ) favor organic solvents. The propargyl derivative exhibits intermediate polarity, soluble in dichloromethane or THF .
  • Thermal Stability: Bulky substituents (isopropyl, trifluoromethoxy) reduce ring strain in cyclohexenone, enhancing stability. The propargyl group’s linear geometry introduces minimal steric hindrance, making the compound prone to polymerization under heat .

Notes

  • Synthetic Challenges : The propargyl group’s reactivity necessitates careful handling under inert conditions to prevent side reactions (e.g., polymerization) .
  • Structural Insights: X-ray crystallography (using SHELX programs ) reveals that substituent bulkiness significantly affects cyclohexenone ring puckering and intermolecular interactions .

Q & A

Q. What are the common synthetic routes for 4-(prop-2-yn-1-yl)cyclohex-2-en-1-one?

The synthesis of this compound typically involves Claisen-Schmidt condensation or alkyne coupling reactions . For example:

  • Claisen-Schmidt condensation : Reacting a substituted acetophenone derivative with an aldehyde under basic conditions (e.g., NaOH/ethanol) can yield α,β-unsaturated ketones. Modifications to include propargyl groups may require protecting groups to prevent side reactions .
  • Sonogashira coupling : Introducing the propargyl moiety via palladium-catalyzed cross-coupling between a halogenated cyclohexenone and terminal alkyne precursors. This method ensures regioselective alkyne attachment .

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals corresponding to the cyclohexenone ring protons (δ 5.8–6.2 ppm for conjugated double bonds) and propargyl protons (δ 2.5–3.0 ppm for sp-hybridized carbons).
    • ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 200–210 ppm, while sp-hybridized carbons (alkyne) resonate at δ 70–85 ppm .
  • IR Spectroscopy : Strong absorption bands for C≡C (2100–2260 cm⁻¹) and C=O (1680–1750 cm⁻¹) confirm functional groups .

Q. Table 1: Expected NMR Peaks

Proton Environmentδ (ppm) Range
Cyclohexenone C-H (conj.)5.8–6.2
Propargyl C-H2.5–3.0
Cyclohexenone C=O200–210 (¹³C)

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the synthesis of this compound?

Regioselectivity in alkyne attachment can be controlled via:

  • Steric and electronic directing groups : Electron-withdrawing groups on the cyclohexenone ring direct alkyne addition to less hindered positions.
  • Catalytic systems : Use of Pd/Cu catalysts in Sonogashira coupling optimizes cross-coupling efficiency while minimizing homocoupling byproducts. Reaction conditions (e.g., temperature, solvent polarity) must be systematically varied and monitored via TLC or GC-MS .

Q. How should researchers resolve contradictions in spectroscopic data for this compound?

Conflicting NMR or IR data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • Computational validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra using software like Gaussian .

Q. What computational methods are suitable for predicting the reactivity of this compound?

  • DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. Software like AutoDock Vina or Schrödinger Suite is recommended .

Q. Table 2: Key Computational Parameters

ParameterTool/SoftwareOutput Relevance
HOMO/LUMO energiesGaussian 16Reactivity hotspots
Docking affinity scoresAutoDock VinaTarget binding potential

Q. What in vitro assays are recommended for evaluating the biological activity of this compound?

  • Kinase inhibition assays : Test inhibitory effects on protein kinases using fluorescence-based ADP-Glo™ assays.
  • Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination.
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to assess biocompatibility .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, temperature).
  • Continuous flow chemistry : Enhance mixing and heat transfer for exothermic reactions, reducing side products.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Q. What are the best practices for reporting synthetic and analytical data?

  • Synthetic procedures : Document exact stoichiometry, solvent purity, and reaction time. Provide raw spectral data in supporting information.
  • Analytical thresholds : Report detection limits (e.g., NMR signal-to-noise ratio >20:1) and validation metrics (e.g., R² for calibration curves) .

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